Methanone,(2,3-dihydro-1h-indol-7-yl)(3-fluorophenyl)-
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Overview
Description
Methanone,(2,3-dihydro-1h-indol-7-yl)(3-fluorophenyl)- is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The fluorophenyl group can be introduced via nucleophilic aromatic substitution using fluorobenzene and a suitable base .
Industrial Production Methods
Industrial production of Methanone,(2,3-dihydro-1h-indol-7-yl)(3-fluorophenyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Methanone,(2,3-dihydro-1h-indol-7-yl)(3-fluorophenyl)- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), suitable solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methanone,(2,3-dihydro-1h-indol-7-yl)(3-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and have potential therapeutic effects . Additionally, the fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Methanone,(2,3-dihydro-1h-indol-7-yl)(3-fluorophenyl)- can be compared with other indole derivatives to highlight its uniqueness:
Similar Compounds: Indole-3-acetic acid, indole-3-carbinol, 5-fluoroindole.
Properties
IUPAC Name |
2,3-dihydro-1H-indol-7-yl-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-12-5-1-4-11(9-12)15(18)13-6-2-3-10-7-8-17-14(10)13/h1-6,9,17H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYUEKNAJNMVAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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